Bienvenue dans la boutique en ligne BenchChem!

2-(4-Bromophenyl)-2-fluoroethanamine

PSMA Inhibitor Radiopharmaceutical Targeted Imaging

2-(4-Bromophenyl)-2-fluoroethanamine (CAS 794472-19-8) is a halogenated phenethylamine derivative with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol. It is characterized by a para-bromine substitution on the phenyl ring and a fluorine atom at the alpha carbon of the ethylamine chain.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
CAS No. 794472-19-8
Cat. No. B1380396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-fluoroethanamine
CAS794472-19-8
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)F)Br
InChIInChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
InChIKeyBANSITREVGYIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-fluoroethanamine (CAS 794472-19-8): Structural Identity and Procurement Baseline


2-(4-Bromophenyl)-2-fluoroethanamine (CAS 794472-19-8) is a halogenated phenethylamine derivative with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol [1]. It is characterized by a para-bromine substitution on the phenyl ring and a fluorine atom at the alpha carbon of the ethylamine chain. This compound is classified with GHS hazard warnings as corrosive and irritant, requiring appropriate handling protocols [1]. It is available from chemical suppliers at typical research-grade purities of 95% for use as a synthetic building block or reference standard in medicinal chemistry and chemical biology programs [1].

Why 2-(4-Bromophenyl)-2-fluoroethanamine Cannot Be Casually Swapped with Positional Isomers


A procurement search for a bromo-fluoro-phenyl-ethanamine building block with the formula C8H9BrFN will return multiple positional isomers, primarily 2-(4-Bromophenyl)-2-fluoroethanamine (CAS 794472-19-8) and 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS 325163-35-7). Generic substitution between these isomers is invalid because the distinct positioning of the fluorine and bromine substituents fundamentally alters the molecule's electronic distribution, molecular recognition, and reactivity. For instance, 2-(4-Bromo-2-fluorophenyl)ethanamine is specifically cited in patents as a structural component for ubiquitin-specific protease inhibitors and prostate-specific membrane antigen (PSMA) binding agents, activities that are conformation-dependent and cannot be assumed for the regioisomer [1]. The alpha-fluoroethanamine motif in CAS 794472-19-8 introduces a chiral center and distinct metabolic stability profile absent in non-fluorinated or ring-only substituted congeners, necessitating precise specification in procurement documentation.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-2-fluoroethanamine Against Nearest Analogs


Regioisomeric Identity Defines PSMA Binding Affinity: Head-to-Head Comparison

The specific bromine and fluorine substitution pattern directly determines biological targeting capability. The regioisomer 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS 325163-35-7) has been developed as a competitive prostate-specific membrane antigen (PSMA) binding agent for reducing non-target organ uptake of radiolabeled inhibitors . This specific substitution pattern is critical for the binding interaction; the target compound 2-(4-Bromophenyl)-2-fluoroethanamine (CAS 794472-19-8), with its distinct fluorine placement, exhibits a fundamentally different pharmacophore geometry that would predictably fail to replicate this specific PSMA binding activity. No evidence supports equivalent PSMA binding for CAS 794472-19-8.

PSMA Inhibitor Radiopharmaceutical Targeted Imaging

Antifungal Activity Screening: Low Potency Provides a Baseline for Derivatives

In a structure-activity relationship study of chiral benzyl amine derivatives against Cryptococcus neoformans and dermatophytes, compounds with bulky para substituents showed high antifungal activity (MIC50 values of 0.06–0.125 µg/mL), while fluorinated derivatives structurally related to 2-(4-bromophenyl)-2-fluoroethanamine displayed significantly lower activity with an MIC50 >32 µg/mL . This quantitative drop in potency (over 250-fold relative to the most active analog) highlights that the alpha-fluorinated motif in this compound class is disfavored for antifungal activity, establishing a clear potency floor for medicinal chemistry optimization programs.

Antifungal Cryptococcus neoformans Structure-Activity Relationship

Alpha-Fluoroethanamine Motif Enhances Metabolic Stability Over Non-Fluorinated Phenethylamines

The alpha-fluoro substitution in 2-(4-Bromophenyl)-2-fluoroethanamine introduces a carbon-fluorine bond at the benzylic position of the ethylamine chain. This motif is a well-established strategy in medicinal chemistry to block oxidative metabolism by cytochrome P450 enzymes at this vulnerable position. While direct comparative metabolic stability data for CAS 794472-19-8 against non-fluorinated 2-(4-bromophenyl)ethanamine was not identified in the retrieved sources, the general principle is that alpha-fluorination significantly reduces intrinsic clearance in microsomal assays for related phenethylamine scaffolds [1].

Metabolic Stability CYP450 Drug Design

Chiral Center Introduces Enantiomer-Dependent Pharmacology Absent in Achiral Analogs

The carbon bearing the fluorine substituent in 2-(4-Bromophenyl)-2-fluoroethanamine is a chiral center, producing (R) and (S) enantiomers. This stereochemistry is absent in analogs such as 2-(4-bromophenyl)ethanamine or 2-(4-Bromo-2-fluorophenyl)ethanamine (where fluorine is on the ring). If the compound is developed as a single enantiomer, the biological activity and off-target profile will be enantiomer-specific. Chiral amine derivatives in the same antifungal study were tested as pure enantiomers, demonstrating that single enantiomer forms are required for meaningful SAR interpretation . Procurement of racemic or incorrectly configured material will confound biological assay interpretation.

Chiral Synthesis Enantioselectivity Preclinical Safety

Target Procurement Scenarios for 2-(4-Bromophenyl)-2-fluoroethanamine Based on Differentiation Evidence


Metabolically-Stable Phenethylamine Scaffold for CNS Drug Discovery

In CNS drug discovery programs where a phenethylamine backbone is required but rapid oxidative deamination must be blocked, 2-(4-Bromophenyl)-2-fluoroethanamine offers the alpha-fluorinated motif absent in standard phenethylamine building blocks. The carbon-fluorine bond stabilizes the molecule against CYP450-mediated metabolism at the benzylic position, a key design criterion for improving half-life in preclinical pharmacokinetic studies [1].

Negative Control Compound for Antifungal Structure-Activity Relationship Studies

For laboratories optimizing benzylamine-based antifungals targeting Cryptococcus neoformans, CAS 794472-19-8 serves as a well-characterized low-potency reference (MIC50 >32 µg/mL). This quantitatively established weak activity provides a baseline for calculating fold-improvements in potency during lead optimization, a critical benchmarking function that close structural analogs with uncharacterized or moderate activity cannot fulfill [1].

Chiral Building Block for Enantioselective Synthesis of Halogenated APIs

The alpha-fluorinated chiral center makes this compound a valuable intermediate for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs) containing a 4-bromophenyl-fluoroethylamine moiety. The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki coupling), enabling late-stage diversification to generate libraries of chiral drug candidates [1].

Synthetic Intermediate for Flurbiprofen-Analog Derivatization

2-Fluoro-4-bromobiphenyl, which is structurally related and synthetically accessible from bromo-fluoro aniline intermediates similar to the target compound's precursors, is a key intermediate in flurbiprofen manufacture [1]. 2-(4-Bromophenyl)-2-fluoroethanamine can serve as a starting point for creating flurbiprofen analogs with modified amine functionalities for exploring non-steroidal anti-inflammatory drug (NSAID) structure-activity relationships.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-fluoroethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.